The Discovery and History of Dynorphin B: An In-depth Technical Guide
The Discovery and History of Dynorphin B: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dynorphin (B1627789) B, an endogenous opioid peptide, plays a crucial role in a multitude of physiological processes, including pain modulation, mood, and addiction. As a member of the dynorphin family, it is a product of the precursor protein prodynorphin and exerts its primary effects through the kappa opioid receptor (KOR). This technical guide provides a comprehensive overview of the discovery, isolation, characterization, and biological functions of Dynorphin B, with a focus on the experimental methodologies and quantitative data that have defined our understanding of this potent neuropeptide.
Discovery and Historical Context
The journey to uncover Dynorphin B is intertwined with the broader exploration of endogenous opioid peptides. In the mid-1970s, the laboratory of Avram Goldstein was at the forefront of this research, having identified opioid-like activity in pituitary extracts.[1] This pioneering work led to the isolation and characterization of Dynorphin A, a peptide named for its extraordinary potency (from the Greek dynamis, meaning power).[2][3]
Further investigation into the biosynthetic pathway of Dynorphin A revealed that it originated from a larger precursor protein, termed prodynorphin (initially also known as proenkephalin B).[4][5] In 1982, two research groups independently reported the existence of a second Leu-enkephalin-containing peptide derived from this same precursor.[2] Fischli, Goldstein, and colleagues identified a 13-amino acid peptide from porcine pituitary extracts which they named Dynorphin B.[2] Simultaneously, Kilpatrick and colleagues isolated the same peptide from bovine posterior pituitary and named it rimorphin.[5][6][7] The amino acid sequence of Dynorphin B was determined to be Tyr-Gly-Gly-Phe-Leu-Arg-Arg-Gln-Phe-Lys-Val-Val-Thr.[6][8]
Subsequent research confirmed that both Dynorphin A and Dynorphin B, along with other opioid peptides like α- and β-neo-endorphin, are all processed from the common precursor, prodynorphin.[4][9][10] The discovery of Dynorphin B expanded the known repertoire of endogenous opioids and highlighted the complexity of the dynorphin system.
Biochemical and Pharmacological Properties
Structure and Synthesis
Dynorphin B is a tridecapeptide with the amino acid sequence YGGFLRRQFKVVT.[8] It is generated through the proteolytic cleavage of its precursor, leumorphin, which itself is a product of prodynorphin processing.[8] The initial five amino acids of Dynorphin B constitute the Leu-enkephalin sequence, which is essential for its opioid activity.[4]
Receptor Binding and Functional Activity
Dynorphin B is a potent and selective agonist for the kappa opioid receptor (KOR), a G-protein coupled receptor.[11] However, it also exhibits lower affinity for the mu (MOR) and delta (DOR) opioid receptors.[12][13] The binding affinities and functional potencies of Dynorphin B have been quantified in various in vitro assays.
Table 1: Receptor Binding Affinities (Ki) of Dynorphin B
| Receptor | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |
| Kappa (KOR) | [³H]-U69,593 | CHO-hKOR cells | 0.8 ± 0.1 | [12] |
| Mu (MOR) | [³H]-DAMGO | CHO-hMOR cells | 15 ± 2 | [12] |
| Delta (DOR) | [³H]-Diprenorphine | CHO-hDOR cells | 25 ± 3 | [12] |
Table 2: Functional Potency (EC50/IC50) of Dynorphin B
| Assay | Receptor | Tissue/Cell Line | Potency (nM) | Reference |
| [³⁵S]GTPγS Binding | Kappa (KOR) | CHO-hKOR cells | 1.2 ± 0.2 | [12] |
| [³⁵S]GTPγS Binding | Mu (MOR) | CHO-hMOR cells | 110 ± 20 | [12] |
| [³⁵S]GTPγS Binding | Delta (DOR) | CHO-hDOR cells | 250 ± 40 | [12] |
| cAMP Inhibition | Kappa (KOR) | PC12 cells | ~10 | [14] |
| Guinea Pig Ileum Bioassay | Mixed | Guinea Pig Ileum | Potent inhibition | [4] |
Experimental Protocols
The isolation and characterization of Dynorphin B relied on a combination of biochemical and pharmacological techniques.
Peptide Isolation and Purification
The initial isolation of Dynorphin B from pituitary extracts involved a multi-step purification process. A general workflow for such a procedure is outlined below.
Caption: Generalized workflow for the isolation and purification of Dynorphin B.
Methodology Details:
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Homogenization and Extraction: Tissues like the pituitary gland are homogenized in acidic conditions to extract peptides and prevent enzymatic degradation.
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Chromatography: A series of chromatographic steps are employed for purification. Gel filtration separates molecules based on size, while RP-HPLC separates them based on hydrophobicity, providing high resolution.[15][16]
-
Bioassay-Guided Fractionation: Throughout the purification process, fractions are tested for opioid activity using bioassays, such as the guinea pig ileum longitudinal muscle preparation, to track the peptide of interest.[1]
-
Amino Acid Sequencing: Once a pure peptide is obtained, its amino acid sequence is determined using techniques like Edman degradation.
Radioimmunoassay (RIA)
Radioimmunoassays are highly sensitive methods used to quantify the levels of Dynorphin B in biological samples.
Caption: Schematic of a competitive radioimmunoassay for Dynorphin B.
Methodology Details:
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Principle: A known amount of radiolabeled Dynorphin B competes with the unlabeled Dynorphin B in the sample for a limited number of antibody binding sites.[17]
-
Procedure: The sample, antibody, and radiolabeled peptide are incubated together. After reaching equilibrium, the antibody-bound fraction is separated from the free fraction and the radioactivity is measured.
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Quantification: The concentration of Dynorphin B in the sample is determined by comparing the results to a standard curve generated with known concentrations of the peptide.
Receptor Binding Assays
Radioligand binding assays are used to determine the affinity of Dynorphin B for different opioid receptors.
Methodology Details:
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Principle: This is a competitive binding assay where unlabeled Dynorphin B competes with a radiolabeled ligand for binding to a specific receptor subtype expressed in cell membranes.
-
Procedure: Cell membranes expressing the receptor of interest are incubated with a fixed concentration of a radiolabeled antagonist or agonist and varying concentrations of Dynorphin B.[12][18]
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Data Analysis: The concentration of Dynorphin B that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.
Functional Assays
Functional assays measure the biological effect of Dynorphin B binding to its receptor.
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Guinea Pig Ileum (GPI) Assay: This classic bioassay measures the ability of opioids to inhibit electrically induced contractions of the guinea pig ileum longitudinal muscle-myenteric plexus preparation.[1][19] The potency of Dynorphin B is determined by its IC50 value for inhibiting these contractions.
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[³⁵S]GTPγS Binding Assay: This assay measures the activation of G-proteins following receptor agonism. In the presence of an agonist like Dynorphin B, the Gα subunit of the G-protein exchanges GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS. The amount of bound [³⁵S]GTPγS is proportional to the degree of G-protein activation.[8][12]
Signaling Pathways
Activation of the kappa opioid receptor by Dynorphin B initiates a cascade of intracellular signaling events.
G-Protein Dependent Signaling
The canonical signaling pathway for the KOR is through the inhibitory G-protein, Gi/o.
Caption: Canonical G-protein signaling pathway of the Kappa Opioid Receptor.
Upon binding of Dynorphin B, the KOR undergoes a conformational change, leading to the activation of the associated Gi/o protein.[20] The activated Gαi/o subunit inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[21] The Gβγ subunits can directly modulate the activity of ion channels, such as inwardly rectifying potassium (GIRK) channels and voltage-gated calcium channels.[20][21]
β-Arrestin Dependent Signaling
In addition to G-protein signaling, KOR activation can also lead to the recruitment of β-arrestins.
Caption: β-Arrestin dependent signaling pathway of the Kappa Opioid Receptor.
G-protein coupled receptor kinases (GRKs) phosphorylate the agonist-occupied KOR, which then serves as a binding site for β-arrestins.[21] β-arrestin recruitment can lead to receptor desensitization and internalization, as well as the activation of distinct signaling pathways, such as the mitogen-activated protein kinase (MAPK) cascade.[12][21] This β-arrestin-mediated signaling is thought to contribute to some of the aversive and dysphoric effects associated with KOR activation.[22]
Conclusion
The discovery of Dynorphin B was a significant milestone in opioid research, revealing the complexity of the endogenous dynorphin system. From its initial isolation from pituitary extracts to the detailed characterization of its pharmacological properties and signaling pathways, our understanding of this potent neuropeptide has been built upon a foundation of rigorous experimental work. For researchers and drug development professionals, a thorough appreciation of the history and the technical methodologies employed in the study of Dynorphin B is essential for the continued exploration of the kappa opioid system and the development of novel therapeutics targeting this important pathway.
References
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